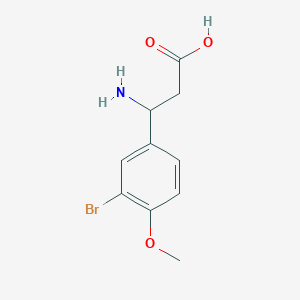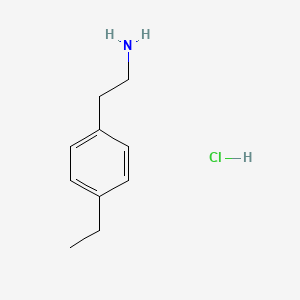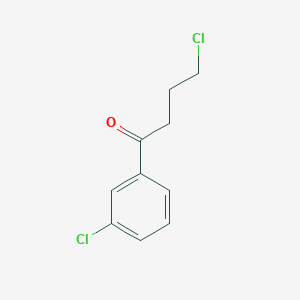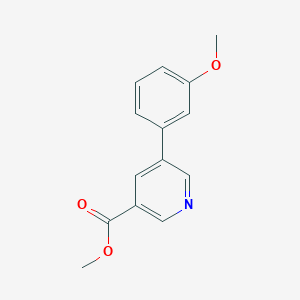
2-Benzyl-5-methoxyisoindoline
Overview
Description
2-Benzyl-5-methoxyisoindoline is an organic compound that is a member of the isoindoline family of compounds. It is a white crystalline powder that is soluble in water and alcohols, and has a melting point of 160-162°C. 2-Benzyl-5-methoxyisoindoline is used for scientific research purposes in a variety of fields, including chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline derivatives, such as 2-Benzyl-5-methoxyisoindoline, have gained significant attention for their potential use in pharmaceutical synthesis . They are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The structure–activity relationships and biological properties of these derivatives are being studied to unlock their potential as therapeutic agents .
Herbicides
Isoindoline derivatives are also being explored for their potential use as herbicides . Their unique chemical structure and reactivity make them suitable for this application .
Colorants and Dyes
These compounds have applications in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties .
Polymer Additives
Isoindoline derivatives can be used as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability .
Organic Synthesis
These compounds are also used in organic synthesis . They can participate in various chemical reactions, making them valuable tools in the synthesis of complex organic molecules .
Photochromic Materials
Isoindoline derivatives have found applications in the development of photochromic materials . These materials change color in response to light, and isoindoline derivatives play a crucial role in this property .
Dopamine Receptor Modulation
Alzheimer’s Disease Treatment
The inhibition of β-amyloid protein aggregation by isoindoline derivatives indicates a potential capacity in the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary target of 2-Benzyl-5-methoxyisoindoline is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
2-Benzyl-5-methoxyisoindoline interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, influencing the intracellular signaling pathways it regulates .
Biochemical Pathways
The dopamine receptor D2 is part of the dopamine system, which plays a crucial role in the CNS’s functioning. Dopamine receptors influence many physiological functions, including motor control, cognition, and reward, through various biochemical pathways . .
Pharmacokinetics
The compound’s molecular weight is 23932 , which is within the range generally favorable for oral bioavailability.
Result of Action
Modulation of dopamine receptor d2 activity can have significant effects on neurological processes, potentially influencing behavior, mood, and cognition .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the compound’s stability and interaction with its target .
properties
IUPAC Name |
2-benzyl-5-methoxy-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVDZZDUTXTHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569459 | |
| Record name | 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-methoxyisoindoline | |
CAS RN |
127168-89-2 | |
| Record name | 2,3-Dihydro-5-methoxy-2-(phenylmethyl)-1H-isoindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127168-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90569459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol](/img/structure/B1612272.png)
![[4-(4-Methylphenoxy)phenyl]methanol](/img/structure/B1612274.png)
![4'-Chloro-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612276.png)



![Methyl [2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-YL]carbamate](/img/structure/B1612281.png)



![3,4-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B1612289.png)


![4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612295.png)